molecular formula C33H36N6O7 B12579684 Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine CAS No. 644997-00-2

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

Cat. No.: B12579684
CAS No.: 644997-00-2
M. Wt: 628.7 g/mol
InChI Key: ATTWRWLFWIXCSR-JCYYIGJDSA-N
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Description

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, D-tryptophan, glycine, and D-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, D-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for D-tryptophan, glycine, and D-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives or other chemical groups using coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-D-phenylalanyl-D-tryptophylglycyl-L-tyrosine
  • Glycyl-L-phenylalanyl-L-tryptophylglycyl-D-tyrosine
  • Glycyl-D-phenylalanyl-L-tryptophylglycyl-D-tyrosine

Uniqueness

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is unique due to its specific sequence of amino acids and the presence of D-amino acids, which can confer different biological properties compared to peptides composed solely of L-amino acids. This uniqueness can affect its stability, binding affinity, and overall biological activity.

Properties

CAS No.

644997-00-2

Molecular Formula

C33H36N6O7

Molecular Weight

628.7 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)32(44)39-27(16-22-18-35-25-9-5-4-8-24(22)25)31(43)36-19-30(42)38-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1

InChI Key

ATTWRWLFWIXCSR-JCYYIGJDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Origin of Product

United States

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